![molecular formula C20H44BrNO2 B606320 BP13944 CAS No. 1622060-51-8](/img/new.no-structure.jpg)
BP13944
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BP13944 is a potential dengue virus NS2B/NS3 protease inhibitor.
科学研究应用
In Vitro Studies
- Efficacy Against DENV : BP13944 has shown potent antiviral activity against all four serotypes of DENV, making it a promising candidate for therapeutic development. In vitro studies indicated that it significantly reduces viral RNA synthesis and expression of viral proteins in treated cells .
- Cytotoxicity Assays : The cytotoxicity of this compound was assessed using an MTS-based assay, showing no detectable cytotoxic effects at concentrations that inhibited viral replication .
Resistance Mechanism
- Studies revealed that mutations in the NS3 protease can confer resistance to this compound. The introduction of the E66G mutation into viral constructs resulted in marked resistance, highlighting the importance of this protease as a target for antiviral drugs .
Antiviral Therapeutics
This compound's ability to inhibit DENV suggests its potential utility as an antiviral therapeutic agent. Given the lack of effective vaccines and treatments for dengue fever, compounds like this compound represent a critical advancement in developing targeted therapies against this global health threat .
Combination Therapy
Future research may explore the use of this compound in combination with other antiviral agents to enhance efficacy and reduce the likelihood of resistance development. This approach could involve pairing it with other classes of antiviral drugs that target different stages of the viral life cycle .
Case Studies and Data Tables
Study | Compound | EC50 (µM) | Target | Findings |
---|---|---|---|---|
Yang et al., 2014 | This compound | 1.03 ± 0.09 | NS3 Protease | Inhibits DENV replication without cytotoxicity |
Belli et al., 2019 | This compound | - | NS3 Protease | Resistance mutations identified (E66G) |
MDPI Review, 2021 | This compound | - | NS3 Protease | Potential for combination therapy explored |
属性
CAS 编号 |
1622060-51-8 |
---|---|
分子式 |
C20H44BrNO2 |
分子量 |
410.48 |
IUPAC 名称 |
N-ethyl-N,N-bis(hydroxymethyl)hexadecan-1-aminium bromide |
InChI |
InChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
CYOFBZRGYTVCGJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](CO)(CO)CC.[Br-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BP13944; BP-13944; BP 13944; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。